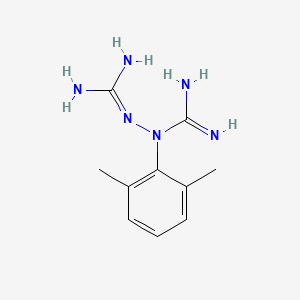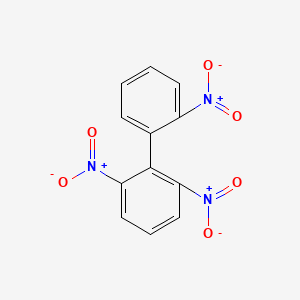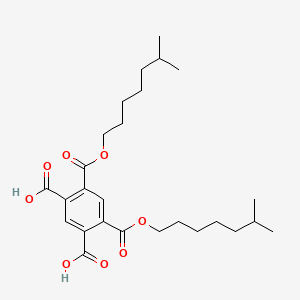![molecular formula C13H16ClNO4 B14471726 N-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-L-alanine CAS No. 65732-70-9](/img/structure/B14471726.png)
N-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-L-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-L-alanine is a chemical compound known for its unique structure and properties It is characterized by the presence of a chlorophenoxy group attached to a methylpropanoyl moiety, which is further linked to an L-alanine residue
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-L-alanine typically involves the reaction of 4-chlorophenol with 2-methylpropanoyl chloride to form 2-(4-chlorophenoxy)-2-methylpropanoyl chloride . This intermediate is then reacted with L-alanine under appropriate conditions to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature and pressure to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-L-alanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-L-alanine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-L-alanine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, including antimicrobial and antifungal activities . The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it may interact with proteins and enzymes involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-2-[4-(4’-chlorophenoxy)phenoxy]acetamide
- 2-(4-chlorophenoxy)-2-methylpropanoyl chloride
- (4-chloro-2-methylphenoxy)acetic acid
Uniqueness
N-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-L-alanine stands out due to its unique combination of a chlorophenoxy group with an L-alanine residue. This structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
CAS No. |
65732-70-9 |
|---|---|
Molecular Formula |
C13H16ClNO4 |
Molecular Weight |
285.72 g/mol |
IUPAC Name |
(2S)-2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]propanoic acid |
InChI |
InChI=1S/C13H16ClNO4/c1-8(11(16)17)15-12(18)13(2,3)19-10-6-4-9(14)5-7-10/h4-8H,1-3H3,(H,15,18)(H,16,17)/t8-/m0/s1 |
InChI Key |
GATDPWDCVFWBAS-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)C(C)(C)OC1=CC=C(C=C1)Cl |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(C)(C)OC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Hydroxy-[4-[hydroxy-(4-methoxyphenyl)phosphinothioyl]phenyl]-(4-methoxyphenyl)-sulfanylidene-lambda5-phosphane](/img/structure/B14471648.png)
![7-Formylcyclopenta[c]pyran-4-carboxylic acid](/img/structure/B14471667.png)





![N-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-L-alanine](/img/structure/B14471692.png)
![Methyl 2-{2-[4-(1,3-benzoxazol-2-yl)phenyl]ethenyl}benzoate](/img/structure/B14471710.png)


![7,9-Dimethoxy-6-phenyl-[1,3]dioxolo[4,5-g]chromen-8-one](/img/structure/B14471734.png)

![Methyl 4-(2-bicyclo[2.2.1]heptanyl)-4-oxobutanoate](/img/structure/B14471740.png)
